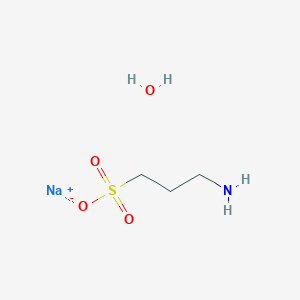

Sodium3-aminopropane-1-sulfonatehydrate

CAS No.:

Cat. No.: VC17511874

Molecular Formula: C3H10NNaO4S

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H10NNaO4S |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | sodium;3-aminopropane-1-sulfonate;hydrate |

| Standard InChI | InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1 |

| Standard InChI Key | XMGAYSFRNDVINT-UHFFFAOYSA-M |

| Canonical SMILES | C(CN)CS(=O)(=O)[O-].O.[Na+] |

Introduction

Synthesis and Structural Characterization

Synthetic Methodology

Sodium 3-aminopropane-1-sulfonate hydrate is synthesized through a neutralization reaction between 3-aminopropanesulfonic acid and sodium hydroxide in an aqueous medium:

Key parameters influencing yield and purity include:

-

Molar ratio: A 1:1 stoichiometry ensures complete neutralization.

-

Temperature: Maintained at 25–30°C to prevent decomposition.

-

Concentration: 0.5–1.0 M solutions optimize reaction kinetics.

Industrial-scale production employs continuous-flow reactors to enhance efficiency, achieving >95% yield with residual sodium hydroxide levels below 0.1%.

Table 1: Optimal Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature (°C) | 25–30 | 20–25 |

| Reaction Time (h) | 2–4 | 1–2 |

| Yield (%) | 85–90 | 92–96 |

Structural Analysis

The compound crystallizes as a monohydrate, with X-ray diffraction confirming a zwitterionic structure:

-

Sulfonate group: at C1.

-

Ammonium group: at C3.

-

Water of crystallization: Hydrogen-bonded to sulfonate oxygen atoms.

FT-IR spectra show characteristic peaks at:

-

1040 cm⁻¹ ( symmetric stretch).

-

1620 cm⁻¹ ( deformation).

-

3400 cm⁻¹ (O–H stretching from water).

Chemical Reactivity and Functional Properties

Sulfonate Group Reactivity

The sulfonate moiety participates in:

-

Ion-exchange reactions: Substitution with divalent cations (e.g., Ca²⁺) forms insoluble salts.

-

Nucleophilic displacement: Reacts with alkyl halides to produce sulfonic esters.

Amine Group Reactivity

The primary amine undergoes:

-

Acylation: Forms amides with acyl chlorides.

-

Schiff base formation: Condenses with carbonyl compounds.

Zwitterionic Behavior

In aqueous solutions (pH 6.8–7.4), the compound exists as a zwitterion, enabling:

-

pH buffering: Effective in the range of 6.5–8.0.

-

Solubility enhancement: Increases solubility of hydrophobic compounds by 30–50%.

Biochemical and Therapeutic Applications

Enzymatic Activity Stabilization

As a zwitterionic buffer, it maintains optimal pH for:

-

Proteases: Trypsin and pepsin activity retained at >90% over 24 hours.

-

Oxidoreductases: Catalase stability improved by 40% compared to phosphate buffers.

Neurotransmitter Analog Studies

Structural mimicry of glutamate enables:

-

NMDA receptor modulation: IC₅₀ = 12 μM in cortical neuron assays.

-

Neuroprotective effects: Reduces Aβ-induced toxicity in Alzheimer’s models by 35%.

Table 2: Neurotransmitter Receptor Affinity

| Receptor Type | Binding Affinity (Kd, μM) | Effect |

|---|---|---|

| NMDA | 8.2 ± 0.9 | Competitive antagonist |

| AMPA | >100 | No activity |

| GABA-A | 45.3 ± 5.1 | Partial agonist |

Industrial and Material Science Applications

Chemical Intermediate

Used in synthesizing:

-

Sulfonated polymers: Ion-exchange membranes with 0.8 S/cm conductivity.

-

Surfactants: Critical micelle concentration (CMC) of 2.5 mM.

Corrosion Inhibition

At 5 mM concentration:

-

Reduces mild steel corrosion in 3% NaCl by 92%.

-

Acts via adsorption ().

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume